DL-Alanine-13C3

Description

Significance of Stable Isotope Tracing in Elucidating Biological Pathways

Stable isotope tracing is a powerful method used to investigate the pathways and dynamics of biochemical reactions within living systems. nih.gov It involves the use of molecules in which one or more atoms have been replaced with a stable, non-radioactive isotope, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H). nih.gov These labeled molecules are chemically identical to their unlabeled counterparts and can be introduced into cells, tissues, or whole organisms to trace their metabolic fate. nih.govnih.gov

The core advantage of this technique lies in its ability to track the movement of atoms through metabolic networks. silantes.com By using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can detect the presence and position of the isotopic label in various downstream metabolites. wikipedia.orgacs.org This allows for the elucidation of metabolic pathways, the quantification of metabolic fluxes (the rate of turnover of molecules), and the identification of novel metabolic reactions. acs.orgspringernature.comfrontiersin.org

Stable isotope tracing provides a dynamic view of metabolism that cannot be achieved by simply measuring metabolite concentrations. otsuka.co.jp It helps to understand how genetic alterations, diseases, or therapeutic interventions impact metabolic wiring. springernature.com For instance, in cancer research, stable isotope tracing with tracers like ¹³C-labeled glucose has been instrumental in understanding the metabolic reprogramming that fuels tumor growth. nih.gov

Overview of DL-Alanine-13C3 as a Key Isotopic Tracer in Metabolism

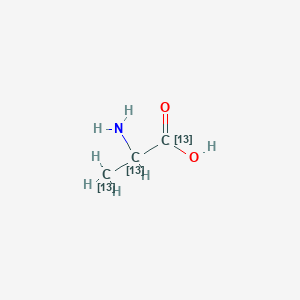

This compound is a stable isotope-labeled form of the amino acid alanine (B10760859), where all three carbon atoms are replaced with the heavier ¹³C isotope. medchemexpress.com Alanine is a non-essential amino acid that plays a crucial role in various metabolic processes, including protein synthesis, the glucose-alanine cycle, and energy metabolism. nih.govchemsrc.com The racemic "DL" form indicates a mixture of both the D- and L-isomers of alanine. chemsrc.com

As an isotopic tracer, this compound allows researchers to follow the carbon backbone of alanine as it is incorporated into other molecules. This provides specific insights into pathways involving alanine metabolism. For example, it can be used to study the glucose-alanine cycle, a process that transports amino groups from the muscle to the liver for urea (B33335) synthesis, while the carbon skeleton is used for gluconeogenesis. chemsrc.commedchemexpress.com

The use of a uniformly labeled tracer like this compound, where all carbons are labeled, is particularly advantageous for untargeted metabolomics approaches. It facilitates the identification of previously unknown metabolic pathways by tracking the incorporation of all three labeled carbons into a wide array of downstream metabolites. acs.org

Historical Context and Evolution of Isotopic Labeling Techniques in Metabolic Studies

The concept of using isotopes as tracers in biological research dates back over a century to the discovery of isotopes by Frederick Soddy. nih.gov Early work by pioneers like J.J. Thomson and F.W. Aston led to the development of the first mass spectrometers, enabling the separation and quantification of these isotopes. nih.gov Initially, the focus was on radioactive isotopes. However, the potential of stable isotopes, particularly those of biologically relevant elements like carbon, nitrogen, and hydrogen, was soon recognized. nih.gov

The ability to chemically synthesize organic compounds with stable isotopes opened the door to tracing their metabolic fate within biological systems. nih.gov Over the following decades, stable isotope tracers became a vital tool in the biological sciences. nih.gov This progress was largely driven by advancements in mass spectrometry, from isotope ratio mass spectrometry (IRMS) to gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), which allowed for the precise measurement of isotopic enrichment in complex biological samples. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-amino(1,2,3-13C3)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH]([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433343 | |

| Record name | DL-Alanine-13C3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.072 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144476-54-0 | |

| Record name | DL-Alanine-13C3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Isotopic Enrichment of Dl Alanine 13c3

Advanced Synthetic Methodologies for Carbon-13 Labeling

The preparation of DL-Alanine fully labeled with carbon-13 (¹³C) involves sophisticated chemical synthesis routes designed to incorporate the heavy isotope efficiently and with high fidelity.

A well-established synthetic pathway to DL-Alanine-13C3 begins with isotopically labeled propionic acid ([¹³C₃]-propionic acid). This multi-step process involves the transformation of the carboxylic acid into an amino acid. nih.gov

The core of this methodology consists of two primary steps: α-halogenation followed by amination. nih.govorgsyn.org First, [¹³C₃]-propionic acid undergoes halogenation at the alpha-carbon position. This is typically achieved using bromine (Br₂) in the presence of a catalyst like thionyl chloride (SOCl₂) to form an α-bromo propionyl halide intermediate. nih.gov This intermediate is often converted directly into an ester, such as ethyl α-bromopropionate, for purification and subsequent reaction. nih.govorgsyn.org

The second key step is the amination of the α-bromopropionate intermediate. Treatment with a concentrated aqueous or alcoholic solution of ammonia (B1221849) displaces the bromine atom with an amino group (-NH₂), yielding the target amino acid, this compound. orgsyn.orgdtic.mil The final product is then purified, often through recrystallization or ion-exchange chromatography, to remove any remaining reagents or byproducts. dtic.mil

Table 1: Key stages in the synthesis of this compound from [¹³C₃]-propionic acid.

Isotope exchange techniques represent a more modern and direct approach for incorporating carbon-13 into molecules, particularly for late-stage labeling. researchgate.net While many of these methods are designed to label a single carbon position (typically the C1 carboxyl carbon), they are significant in the field of isotopic labeling.

A prominent method is the aldehyde-catalyzed carboxylate exchange, which allows for the direct exchange of the C1 carboxyl group of an amino acid with isotopically labeled carbon dioxide ([¹³C]CO₂). chemrxiv.org This reaction is often mediated by a catalyst, such as an aldehyde, and proceeds through the reversible formation of an imine intermediate. researchgate.netresearchgate.net This process enables the incorporation of a ¹³C label into a pre-existing amino acid structure, which can be highly efficient and avoids lengthy de novo synthesis. researchgate.net This technique is particularly valuable for preparing C1-labeled amino acids and has been adapted for various isotopes, including the short-lived positron-emitting carbon-11 (B1219553) for PET imaging. researchgate.net

Table 2: Overview of Aldehyde-Catalyzed Carbon Isotope Exchange.

Approaches from Propionic Acid Derivatives

Considerations for Isotopic Purity and Enrichment Levels in Research Applications

The utility of this compound in research is directly tied to its isotopic purity and the level of ¹³C enrichment. High isotopic enrichment enhances signal detection in analytical methods, while high purity ensures that the observed signals originate solely from the labeled compound. chempep.combuchem.com

In metabolic flux analysis, high isotopic enrichment is essential for accurately tracing the fate of the labeled molecule through complex biochemical pathways. chempep.commedchemexpress.com Any significant presence of unlabeled (¹²C) alanine (B10760859) could dilute the isotopic signature, leading to an underestimation of metabolic turnover rates. nih.gov

For NMR-based studies, particularly in structural biology, high enrichment is critical for obtaining a strong signal-to-noise ratio. isotope.com Furthermore, minimizing "isotope scrambling"—the undesired redistribution of the ¹³C label to other positions or molecules via metabolic pathways—is crucial. chempep.comnih.gov For instance, strategies have been developed to achieve 95% specific labeling of alanine methyl groups with less than 1% background labeling by co-administering other deuterated compounds that suppress scrambling pathways. nih.gov This ensures that the structural and dynamic information obtained is accurate and not confounded by signals from non-target molecules. isotope.comnih.gov In mass spectrometry, isotopically labeled compounds like this compound with high purity are used as internal standards for precise and reliable quantification of their unlabeled counterparts in biological samples. chempep.combuchem.com

Table 3: Importance of Isotopic Purity and Enrichment in Different Research Applications.

Applications of Dl Alanine 13c3 in Metabolic Flux Analysis Mfa

Theoretical Framework of 13C Metabolic Flux Analysis

13C Metabolic Flux Analysis (13C-MFA) is recognized as the gold standard for accurately quantifying in vivo metabolic fluxes. oup.comutah.edu The methodology is built upon a mathematical model that describes the biochemical reactions within a specified metabolic network. oup.comd-nb.info The core principle involves feeding cells a substrate labeled with the stable isotope 13C. plos.org As the cells metabolize this substrate, the 13C atoms are distributed throughout the metabolic network, leading to specific labeling patterns in downstream intermediates and products. nih.govuni-saarland.de By measuring these labeling patterns, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and fitting this data to the computational model, the fluxes through the various pathways can be inferred. wikipedia.orgplos.orgoup.com

The fundamental principle of 13C-MFA lies in tracking the redistribution of 13C atoms from a labeled substrate as it is processed through metabolic pathways. oup.com Each enzymatic reaction within a metabolic network contributes to this redistribution in a defined manner, based on the reaction's stoichiometry and the specific carbon atom transitions (mappings) from reactants to products. oup.comoup.com For example, when DL-Alanine-13C3 is introduced, its L-isomer is converted to [U-13C3]pyruvate. The three labeled carbons of this pyruvate (B1213749) molecule are then channeled into various pathways, and their fate is diagnostic of the relative fluxes.

The pattern of label distribution provides crucial information about the relative fluxes at key metabolic branch points. nih.gov For instance, the labeling pattern of pyruvate and its derivatives can reveal the relative activities of the Embden-Meyerhof-Parnas (glycolysis) pathway versus the pentose (B10789219) phosphate (B84403) pathway (PPP). researchgate.net The distribution of 13C isotopes into the pool of proteinogenic amino acids, which are synthesized from central carbon metabolism intermediates, is frequently analyzed to provide comprehensive data on network-wide flux distribution. nih.govtum.de

A prevalent approach within 13C-MFA is the steady-state methodology. nih.gov This method is applicable to biological systems that are in a metabolic and isotopic steady state. oup.com

Metabolic Steady State: This state is achieved when the concentrations of intracellular metabolites and the rates of all metabolic reactions (fluxes) are constant over time. utah.edunih.gov This implies that the rate of production for each metabolite is balanced by its rate of consumption. utah.edu

Isotopic Steady State: This state is reached when the isotopic labeling pattern of the metabolites becomes constant, meaning the incorporation of the 13C label from the tracer substrate is fully equilibrated throughout the network. nih.govoup.com

Under these steady-state conditions, a system of algebraic equations can be constructed to describe the flow of carbon isotopes through the metabolic network. oup.com By measuring the isotopic labeling patterns of key metabolites (often protein-bound amino acids after hydrolysis) and known extracellular exchange rates (e.g., substrate uptake and product secretion), a computational algorithm can then estimate the set of intracellular fluxes that best explains the observed experimental data. oup.comresearchgate.net This process typically involves an iterative optimization procedure to minimize the difference between the experimentally measured labeling patterns and those predicted by the model for a given flux distribution. oup.comoup.com

Principles of Carbon Label Distribution and Redistribution within Metabolic Networks

Quantitative Assessment of Metabolic Pathway Activities using this compound

As a direct precursor to pyruvate, L-Alanine-13C3 (the active component of the DL-racemic mixture) is an ideal tracer for interrogating the metabolic crossroads surrounding pyruvate. Its metabolism provides quantitative insights into central carbon metabolism, anaplerotic and cataplerotic fluxes, and the partitioning of pyruvate between oxidative and carboxylating pathways.

Central carbon metabolism encompasses the primary pathways for energy production and the synthesis of biomass precursors. Labeled alanine (B10760859) is readily converted to labeled pyruvate via transamination, making it a key entry point for 13C isotopes into the core metabolic machinery. nih.govnih.gov

Once [U-13C3]pyruvate is formed, it can be metabolized via several routes:

Conversion to Acetyl-CoA: Pyruvate dehydrogenase converts pyruvate to acetyl-CoA, which then enters the TCA cycle. This process releases the carboxyl carbon as CO2. researchgate.net

Conversion to Oxaloacetate: Pyruvate carboxylase converts pyruvate to oxaloacetate, an anaplerotic reaction that replenishes TCA cycle intermediates. researchgate.net

Conversion to Lactate (B86563): Lactate dehydrogenase can reversibly convert pyruvate to lactate. researchgate.net

By analyzing the mass isotopomer distributions (MIDs) of TCA cycle intermediates and related amino acids (like aspartate and glutamate), the fluxes through these competing pathways can be quantified. physiology.org For instance, studies using [U-13C6]glucose, which produces [U-13C3]pyruvate, have shown that the labeling pattern in alanine is dominated by the fully labeled M+3 isotopologue, directly reflecting its synthesis from glycolytic pyruvate. nih.gov Using this compound as the tracer provides a more direct route to labeling the pyruvate pool to study these downstream fluxes.

| Organism/Cell Type | Condition | Flux Parameter | Relative Flux Value (%) | Reference |

|---|---|---|---|---|

| Geobacter metallireducens | Acetate as carbon source | Acetate oxidation via TCA cycle | >90% | nih.gov |

| Fasted Pigs | [U-13C]glucose infusion | Pyruvate Dehydrogenase (% of hepatic Acetyl-CoA) | 20% | physiology.org |

| Fasted Pigs | [U-13C]glucose infusion | Gluconeogenesis (% of glucose entry rate) | ~80% | physiology.org |

| Rat Liver | L-alanine infusion | Pyruvate Dehydrogenase / Pyruvate Carboxylase Ratio | ~28% | nih.gov |

Anaplerosis refers to reactions that replenish the intermediates of the TCA cycle, while cataplerosis describes reactions that drain them for biosynthetic purposes (e.g., gluconeogenesis or amino acid synthesis). physiology.orgresearchgate.net The balance between these two processes is crucial for maintaining cellular homeostasis. researchgate.net

L-Alanine-13C3 is particularly useful for studying anaplerosis via pyruvate carboxylase (PC), which converts pyruvate to the TCA cycle intermediate oxaloacetate. nih.gov This flux is a major anaplerotic pathway in many tissues, including the liver. nih.gov The incorporation of 13C from labeled alanine into TCA cycle intermediates like malate (B86768) and aspartate (which is derived from oxaloacetate) provides a direct measure of this anaplerotic flux. researchgate.net

Conversely, the use of these newly synthesized, labeled intermediates for processes like gluconeogenesis (the conversion of oxaloacetate to phosphoenolpyruvate) is a cataplerotic flux that can also be quantified. physiology.org Studies have demonstrated that increased anaplerosis/cataplerosis is linked to higher rates of gluconeogenesis and increased TCA cycle activity. physiology.orgvanderbilt.edu

A key metabolic branch point is the fate of pyruvate, which can be directed either into the TCA cycle as an energy substrate via pyruvate dehydrogenase (PDH) or as a replenishing substrate via pyruvate carboxylase (PC). researchgate.net 13C-MFA using tracers like this compound can distinguish between these two critical fluxes.

When [U-13C3]pyruvate (from L-Alanine-13C3) enters the TCA cycle:

Via PDH: It is decarboxylated to form [1,2-13C2]acetyl-CoA. The subsequent condensation with oxaloacetate leads to a distinct labeling pattern in citrate (B86180) and downstream intermediates. physiology.org The appearance of labeled bicarbonate (H13CO3-) from the decarboxylation of [1-13C]pyruvate is a direct reflection of PDH flux. pnas.org

Via PC: It is carboxylated to form [1,2,3-13C3]oxaloacetate. This leads to a different set of isotopomers in the TCA cycle pool. physiology.org

By comparing the mass isotopomer distributions of key metabolites, such as glutamate (B1630785) and aspartate (which are in equilibrium with α-ketoglutarate and oxaloacetate, respectively), the relative contributions of PC and PDH to the pyruvate flux can be precisely calculated. nih.govphysiology.org For example, the ratio of [13C3]aspartate to [13C3]alanine in apoB-100 has been used to estimate the fractional contribution of PC to the hepatic oxaloacetate flux. physiology.org

Elucidation of Anaplerotic and Cataplerotic Fluxes

Investigating Intermediary Metabolism through this compound Tracing

The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of metabolic flux analysis (MFA). creative-peptides.com By introducing a nutrient precursor with a heavy isotope, researchers can trace the journey of its atoms through complex biochemical networks. eurisotop.com This technique, known as Stable Isotope Resolved Metabolomics (SIRM), allows for the quantitative assessment of pathway activities (fluxes) in addition to metabolite concentrations, providing a dynamic map of metabolism that is otherwise unattainable. eurisotop.comnih.gov this compound, in particular, serves as a powerful probe for central carbon metabolism, offering detailed insights into the interconnected pathways of glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis. researchgate.netwustl.edu

When introduced into a biological system, the 13C-labeled alanine is readily metabolized. Through the action of alanine aminotransferase (ALT), it undergoes transamination to produce pyruvate, which will carry the 13C label on all three of its carbon atoms ([U-13C3]pyruvate). This labeled pyruvate sits (B43327) at a critical metabolic node, from which the 13C tracer can be distributed into several major pathways. The subsequent detection and analysis of the 13C-labeling patterns in downstream metabolites reveal the relative activities of these intersecting metabolic routes. researchgate.netnih.gov

Detailed research findings from studies using uniformly 13C-labeled alanine demonstrate its utility in elucidating the complexities of intermediary metabolism. For instance, in studies of perfused kidneys, [U-13C3]alanine was used as a tracer to compare the activity of key metabolic processes. researchgate.net By analyzing the 13C-labeling patterns in metabolites extracted from the kidney tissue, researchers could assess the relative fluxes through different pathways. researchgate.net

The primary fates of the [U-13C3]pyruvate generated from this compound are:

Conversion to Acetyl-CoA: Labeled pyruvate enters the mitochondria and is decarboxylated by pyruvate dehydrogenase (PDH) to form [1,2-13C2]acetyl-CoA, which then enters the TCA cycle.

Carboxylation to Oxaloacetate: Labeled pyruvate is carboxylated by pyruvate carboxylase (PC) to form [U-13C3]oxaloacetate, an anaplerotic reaction that replenishes TCA cycle intermediates. researchgate.net

The distribution of the 13C label among TCA cycle intermediates and associated amino acids provides a detailed metabolic picture. For example, the labeling patterns in glutamate and aspartate, which are synthesized from the TCA cycle intermediates α-ketoglutarate and oxaloacetate, respectively, are particularly informative. researchgate.netphysiology.org Analysis of these isotopomers (molecules that differ only in their isotopic composition) allows for the calculation of key flux ratios, such as the activity of pyruvate carboxylase relative to citrate synthase (the entry point of acetyl-CoA into the TCA cycle). researchgate.netphysiology.org

| Labeled Precursor | Key Labeled Metabolites | Metabolic Pathway Investigated | Research Insight |

| This compound | [U-13C3]Pyruvate | Transamination | Direct product of alanine metabolism. nih.gov |

| [1,2-13C2]Acetyl-CoA | Pyruvate Dehydrogenase (PDH) Activity | Measures carbon entry into the TCA cycle via oxidation. | |

| [U-13C3]Oxaloacetate | Pyruvate Carboxylase (PC) Activity | Quantifies anaplerotic flux into the TCA cycle. researchgate.net | |

| [13C3]Aspartate | TCA Cycle & Transamination | Reflects the labeling of the oxaloacetate pool. researchgate.netphysiology.org | |

| [13C2]Glutamate / [13C3]Glutamate | TCA Cycle & Transamination | Reflects the labeling of the α-ketoglutarate pool after one or more turns of the cycle. researchgate.netphysiology.org | |

| [13C3]Malate / [13C3]Fumarate | TCA Cycle | Direct measurement of TCA cycle intermediate labeling. researchgate.net | |

| [13C3]Glucose | Gluconeogenesis | Measures the rate of new glucose synthesis from a pyruvate source. researchgate.netwustl.edu |

This table summarizes the key downstream metabolites that become labeled following the administration of this compound and the metabolic insights gained from analyzing their labeling patterns.

Research comparing [U-13C3]alanine with other tracers like [U-13C3]lactate in perfused kidneys found that both tracers indicated highly active pyruvate carboxylase and oxidative metabolism through the TCA cycle. researchgate.net However, the 13C enrichment in glucose was higher when using a lactate tracer compared to an alanine tracer, providing nuanced information about substrate preference in gluconeogenesis. researchgate.net The analysis of multiple labeled metabolites, including glutamate, fumarate, aspartate, and succinate (B1194679), allows for a comprehensive assessment of relative metabolic fluxes within the TCA cycle. researchgate.net Such studies have also highlighted metabolic compartmentalization, where different labeling patterns in metabolites from tissue extracts versus effluent suggest distinct metabolic pools within the cells. researchgate.net

| Research Finding | Analytical Approach | Implication for Intermediary Metabolism | Reference |

| Highly active pyruvate carboxylase and oxidative TCA cycle metabolism in kidneys. | NMR spectroscopy of 13C-labeling patterns in glutamate, fumarate, aspartate, and succinate after [U-13C3]alanine infusion. | Demonstrates significant anaplerotic flux and energy production capacity. | researchgate.net |

| Metabolic compartmentalization in the kidney. | Comparison of 13C-labeling in metabolites from tissue extracts versus perfusion effluent. | Suggests the existence of separate substrate pools for different metabolic functions. | researchgate.net |

| Alanine is readily metabolized and its carbon backbone is scrambled into other amino acids. | NMR analysis of silk produced by spiders fed 13C-labeled alanine. | Confirms that alanine enters central metabolism and its carbon is redistributed, validating its use as a tracer. | nih.gov |

| Comparison of [U-13C3]propionate and [U-13C3]alanine as tracers. | NMR analysis of blood and urine samples in humans. | Used to obtain a comprehensive profile of gluconeogenesis and TCA cycle activity. wustl.edu |

This table presents specific research findings from studies utilizing 13C-labeled alanine to investigate intermediary metabolism.

Dl Alanine 13c3 in Metabolomics and Pathway Elucidation

High-Resolution Metabolomics with Stable Isotope Labeling

Stable isotope labeling, utilizing compounds like DL-Alanine-13C3, is a cornerstone of modern high-resolution metabolomics. chromservis.eu This technique allows for the differentiation and quantification of metabolites derived from the labeled precursor versus those from endogenous sources. When this compound is introduced into a biological system, its ¹³C atoms are incorporated into a variety of downstream metabolites. Analytical platforms such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then detect and measure the mass shift imparted by the ¹³C atoms, allowing for the precise tracking of the labeled molecule's fate. nih.govnih.gov

This methodology offers a dynamic view of metabolic fluxes, revealing the rates of pathway activities rather than just static metabolite concentrations. chromservis.eu For instance, the incorporation of ¹³C from this compound into other molecules provides direct evidence of specific enzymatic reactions and pathway engagements. This level of detail is crucial for understanding how metabolic networks are regulated and how they adapt to different physiological or pathological conditions.

Tracing Carbon Fate from this compound into Downstream Metabolites

The use of this compound as a tracer enables the comprehensive mapping of carbon transitions from alanine (B10760859) into a wide array of metabolic products. This tracing is fundamental to understanding the interconnectedness of metabolic pathways. mdpi.comcreative-peptides.com

Contribution to Glucose and Energy Metabolism, including Gluconeogenesis

Alanine is a key gluconeogenic substrate, meaning it can be converted into glucose, particularly in the liver. nih.govdroracle.ai By using this compound, researchers can quantify the contribution of alanine to de novo glucose synthesis. The ¹³C-labeled carbons from alanine are first incorporated into pyruvate (B1213749) through deamination. droracle.ai This labeled pyruvate can then enter the gluconeogenic pathway, ultimately leading to the formation of ¹³C-labeled glucose. nih.gov Studies have shown that alanine contributes significantly to glucose production, especially during periods of fasting. nih.gov Furthermore, tracing studies have helped to delineate the relative importance of alanine compared to other gluconeogenic precursors like lactate (B86563) and glycerol.

The table below illustrates the typical flow of labeled carbons from this compound into glucose.

| Precursor | Intermediate | Product |

| This compound | ¹³C-Pyruvate | ¹³C-Glucose |

Interactions within the Glucose-Alanine Cycle

The glucose-alanine cycle is a critical inter-organ process for transporting nitrogen from peripheral tissues, such as muscle, to the liver in a non-toxic form. formulationbio.comchemsrc.com In this cycle, glucose is taken up by the muscle and undergoes glycolysis to produce pyruvate. Pyruvate is then transaminated to form alanine, which is released into the bloodstream and transported to the liver. In the liver, alanine is converted back to pyruvate, which is used for gluconeogenesis, and the resulting glucose is released back into the circulation. This compound is instrumental in studying the kinetics and regulation of this cycle. By infusing labeled alanine and monitoring the appearance of labeled glucose, researchers can quantify the flux through the glucose-alanine cycle. escholarship.org

Analysis of Amino Acid Biosynthesis and Catabolism

This compound is a valuable tool for investigating the synthesis and breakdown of other amino acids. The carbon skeleton of alanine, once converted to pyruvate, can enter the Tricarboxylic Acid (TCA) cycle. Intermediates of the TCA cycle serve as precursors for the synthesis of several non-essential amino acids. For example, labeled oxaloacetate and α-ketoglutarate derived from ¹³C-pyruvate can be transaminated to form labeled aspartate and glutamate (B1630785), respectively. mdpi.comnih.gov Conversely, the catabolism of other amino acids can lead to the production of intermediates that feed into pathways involving alanine, which can also be traced using isotopic labeling.

Roles in Tricarboxylic Acid (TCA) Cycle and Pentose (B10789219) Phosphate (B84403) Pathway Activity

The conversion of this compound to ¹³C-pyruvate provides a direct entry point for labeled carbons into the TCA cycle. nih.gov Pyruvate can be converted to acetyl-CoA, which then condenses with oxaloacetate to form citrate (B86180), or it can be carboxylated to form oxaloacetate directly. nih.gov Tracking the distribution of ¹³C within TCA cycle intermediates and related metabolites provides detailed information about the cycle's activity and the relative contributions of different anaplerotic (refilling) pathways. nih.govckisotopes.com

Furthermore, the glucose produced from labeled alanine via gluconeogenesis can enter the Pentose Phosphate Pathway (PPP). nih.govnih.gov The PPP is crucial for producing NADPH and the precursors for nucleotide biosynthesis. By analyzing the isotopomer distribution in metabolites downstream of the PPP, such as ribose-5-phosphate, researchers can assess the activity of this pathway. nih.govphysiology.org

Elucidation of Novel or Undocumented Metabolic Pathways

A significant advantage of using stable isotope tracers like this compound is the potential to uncover previously unknown metabolic pathways or connections. nih.gov When labeled metabolites appear in unexpected products or exhibit unusual labeling patterns, it can point towards novel enzymatic reactions or metabolic routes. This discovery-driven aspect of metabolomics is crucial for expanding our fundamental understanding of biochemistry and for identifying new targets for therapeutic intervention. For example, studies have used such tracing techniques to reveal novel aspects of how cancer cells reprogram their metabolism. nih.gov

Advanced Analytical Techniques for Dl Alanine 13c3 Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C Tracing

NMR spectroscopy is a cornerstone technique for tracing the metabolic fate of 13C-labeled compounds like DL-Alanine-13C3. mdpi.comresearchgate.net It allows for the non-invasive measurement of metabolic fluxes and the determination of positional isotope enrichment. mdpi.comnih.gov

13C NMR for Positional Isotopomer Analysis

13C NMR is exceptionally suited for analyzing positional isotopomers, which are molecules that differ in the position of the 13C label. nih.govnih.gov This capability is crucial for distinguishing between different metabolic pathways. nih.gov For instance, when [3-13C]alanine is introduced, it is primarily transaminated to [3-13C]pyruvate. nih.gov The subsequent metabolism of this labeled pyruvate (B1213749) can be tracked by observing the specific carbon positions that become enriched in downstream metabolites like glutamate (B1630785) and lactate (B86563). nih.govfrontiersin.org The analysis of 13C-13C spin-spin coupling patterns in the NMR spectra provides detailed information on which bonds are formed and broken, allowing for a rigorous reconstruction of metabolic pathways. researchgate.net

Key Finding: In a study involving the infusion of labeled alanines in rats, 13C NMR revealed that the labeled carbons entered the tricarboxylic acid (TCA) cycle mainly via pyruvate carboxylase. nih.gov The ratio of pyruvate dehydrogenase activity to pyruvate carboxylase activity was determined to be approximately 28%. nih.gov

Applications in Protein Structure and Dynamics Studies via 13C-Labeled Residues

Selectively labeling proteins with 13C-labeled amino acids, including alanine (B10760859), is a powerful strategy for studying their structure and dynamics using NMR. isotope.comresearchgate.net Alanine methyl groups, when labeled with 13C, serve as sensitive probes, particularly in large protein systems where spectral overlap can be a significant challenge. researchgate.netnih.gov The development of four-dimensional (4D) NMR experiments has enabled the assignment of signals from a large number of alanine methyl groups, even in complex proteins. nih.govacs.org These assignments are fundamental for characterizing molecular motions and interactions that are critical for protein function. researchgate.net

Research Highlight: A 4D methyl-detected "out-and-back" NMR experiment successfully assigned over 70 alanine methyl sites in the 723-residue enzyme Malate (B86768) Synthase G. nih.gov This demonstrates the feasibility of using 13C-labeled alanine to probe the structure and dynamics of large and complex proteins. nih.gov

Hyperpolarization NMR Techniques for Enhanced Sensitivity in Metabolic Imaging

A major limitation of NMR is its relatively low sensitivity. Hyperpolarization techniques, such as dissolution dynamic nuclear polarization (dDNP), can enhance the NMR signal by several orders of magnitude. researchgate.netresearchgate.net This enables real-time metabolic imaging in vivo. researchgate.netnih.gov Hyperpolarized [1-13C]pyruvate, a key metabolite derived from alanine, has been extensively used to study metabolism in various tissues, including tumors. researchgate.netnih.govpnas.org The conversion of hyperpolarized pyruvate to lactate and alanine can be monitored non-invasively, providing a snapshot of metabolic activity. nih.govnih.gov

Experimental Finding: In studies using hyperpolarized [1-13C]pyruvate, the signal enhancement allowed for the mapping of pyruvate, lactate, and alanine in tumor tissues, revealing significantly higher lactate content in tumors compared to normal tissue. nih.gov This highlights the potential of this technique for cancer diagnosis. nih.gov

| Metabolite | Tissue | Observation | Reference |

| Hyperpolarized [1-13C]Pyruvate | Dog Prostate | Rapid uptake and conversion to lactate. Alanine levels were low. | nih.gov |

| Hyperpolarized [1-13C]Pyruvate | TRAMP Mouse Tumors | High levels of lactate production, increasing with disease progression. | nih.gov |

| Hyperpolarized [1-13C]Pyruvate | Rat P22 Tumors | Significantly higher lactate content compared to normal tissue. | nih.gov |

| Hyperpolarized [13C3, 15N]Alanine | In vitro | Signal enhancement factor of 821, with a T1 relaxation time of 26.3 seconds. | researchgate.net |

In vivo and In vitro NMR Spectroscopic Studies of this compound Metabolism

Both in vivo and in vitro NMR studies have been instrumental in elucidating the metabolic fate of this compound. nih.gov In vitro studies using cultured cells, such as astrocytes and neurons, have revealed cell-specific metabolic pathways. nih.govresearchgate.net For example, astrocytes predominantly convert [3-13C]alanine to [3-13C]lactate, while neurons utilize it to form labeled neurotransmitter amino acids like glutamate and GABA. nih.govfrontiersin.org In vivo studies in animal models have provided a more integrated view of alanine metabolism at the whole-organism level, demonstrating its role in gluconeogenesis and the TCA cycle. nih.gov

Comparative Metabolism in Astrocytes and Neurons:

| Cell Type | Primary Metabolic Fate of [3-13C]Alanine | Key Labeled Products | Reference |

| Astrocytes | Conversion to Pyruvate, then Lactate | [3-13C]Lactate | nih.govfrontiersin.org |

| Neurons | Conversion to Pyruvate, entry into TCA cycle | [13C]Glutamate, [13C]GABA | nih.gov |

Mass Spectrometry (MS) for Isotopologue and Flux Analysis

Mass spectrometry is another powerful tool for studying metabolism with stable isotopes. mdpi.combiorxiv.org It is particularly effective for analyzing mass isotopologues—molecules that differ in the number of heavy isotopes they contain. nih.gov

High-Resolution Mass Spectrometry (HRMS) in Metabolomics

High-Resolution Mass Spectrometry (HRMS) offers high sensitivity and mass accuracy, making it ideal for the large-scale detection and quantification of metabolites in complex biological samples. researchgate.netukm.edu.myplos.org In the context of 13C tracing studies, HRMS can accurately measure the mass shifts caused by the incorporation of 13C atoms, allowing for the determination of isotopologue distributions. mdpi.com This information is critical for metabolic flux analysis, which aims to quantify the rates of metabolic reactions. researchgate.net While NMR is superior for determining positional isotopomers, MS excels at quantifying mass isotopologues, and the two techniques are often used in a complementary fashion. nih.gov

Advantage of HRMS: HRMS can analyze complex mixtures with high specificity, enabling the identification and quantification of a vast number of metabolites, which is essential for comprehensive metabolomics studies. researchgate.netacs.org Its application in urinary metabolomics, for example, has shown the ability to differentiate between individuals based on their metabolic profiles. plos.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid Isotopomer Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing the isotopic enrichment of amino acids like this compound. researchgate.net This method typically involves a derivatization step to make the amino acids volatile enough for gas chromatography. researchgate.netucdavis.edu The most common derivatization agents include propyl chloroformate and tert-butyldimethylsilyl (TBDMS). d-nb.infonih.gov The derivatized amino acids are then separated by the gas chromatograph and detected by the mass spectrometer, which measures the mass-to-charge ratio of the resulting ions. d-nb.info

In the context of this compound, GC-MS allows researchers to determine the mass isotopomer distribution, which is the relative abundance of molecules with different numbers of 13C atoms. nih.gov For instance, after introducing a 13C-labeled substrate to a biological system, the proportion of alanine molecules that contain one, two, or three 13C atoms (M+1, M+2, and M+3, respectively) increases. shimadzu.com By analyzing the fragment ions generated during mass spectrometry, it's possible to gain information about the position of the 13C atoms within the alanine molecule's carbon backbone. shimadzu.comresearchgate.net This detailed isotopomer analysis is crucial for metabolic flux analysis, which aims to quantify the rates of metabolic pathways. shimadzu.comfrontiersin.org

Table 1: GC-MS Analysis of Derivatized Alanine

| Derivatization Agent | Fragment Ion Analyzed | Information Gained | Reference |

|---|---|---|---|

| tBDMS | [M-57]+, [M-85]+ | Positional 13C labeling in the carbon backbone | shimadzu.com |

| Propyl chloroformate | Molecular ion and fragments | Quantification of amino acid derivatives | d-nb.info |

| N-acetyl methyl esters (NACME) | Specific fragments for 13C and 15N | Compound-specific isotope analysis | ucdavis.edu |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) offers a complementary approach to GC-MS for analyzing this compound and other labeled amino acids. researchgate.netnottingham.ac.uk A key advantage of LC-MS is that it often does not require derivatization, which can simplify sample preparation. nih.gov This technique is particularly well-suited for analyzing complex biological samples like plasma and cell extracts. restek.comacs.org

LC-MS/MS, a tandem mass spectrometry approach, provides enhanced selectivity and sensitivity. shimadzu.it In this method, a specific ion (the precursor ion) is selected in the first mass spectrometer, fragmented, and then the resulting product ions are analyzed in the second mass spectrometer. researchgate.net This allows for the precise identification and quantification of specific isotopomers of this compound even in complex mixtures. researchgate.netshimadzu.it For example, LC-MS/MS can distinguish between different isotopomers of alanine based on the fragmentation patterns of the labeled molecules. researchgate.net

Table 2: LC-MS Methods for Amino Acid Analysis

| LC-MS Technique | Key Feature | Application | Reference |

|---|---|---|---|

| LC-MS/MS | High selectivity and sensitivity | Quantification of D/L-amino acid stereoisomers | shimadzu.it |

| HILIC-MS | Separation of polar metabolites | Quantification of intracellular metabolites | nottingham.ac.uk |

| Direct LC-MS/MS | Fast analysis time without derivatization | Comprehensive amino acid analysis in plasma | restek.com |

Isotope Dilution Mass Spectrometry (IDMS) for Metabolite Quantification

Isotope dilution mass spectrometry (IDMS) is considered the gold standard for accurate quantification of metabolites, including amino acids. buchem.comckisotopes.comshoko-sc.co.jp The principle of IDMS involves adding a known amount of a stable isotope-labeled internal standard, such as this compound, to a sample. buchem.com The labeled standard is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer. ckisotopes.com

By measuring the ratio of the signal from the unlabeled (native) analyte to the labeled internal standard, the concentration of the native analyte can be precisely calculated. buchem.com This method effectively corrects for sample loss during preparation and for variations in ionization efficiency in the mass spectrometer (matrix effects). nih.gov IDMS can be performed using either GC-MS or LC-MS. nih.govtudelft.nl The use of uniformly 13C-labeled cell extracts as internal standards has also been explored to quantify a wide range of metabolites simultaneously. acs.org

Addressing Natural Abundance Correction in MS Data

When analyzing data from stable isotope labeling experiments, it is crucial to correct for the natural abundance of heavy isotopes. researchgate.net Elements like carbon, nitrogen, and oxygen naturally contain a small percentage of heavier isotopes (e.g., 13C, 15N, 18O). chempep.combioconductor.org This natural abundance contributes to the measured mass isotopomer distribution and can lead to inaccuracies in the calculated enrichment from the labeled tracer if not properly accounted for. nih.govresearchgate.net

The correction process involves subtracting the contribution of naturally occurring isotopes from the raw mass spectrometry data to ensure that the remaining signal is solely due to the incorporation of the isotopic label from the tracer. researchgate.net Several algorithms and software tools have been developed to perform this correction, such as AccuCor and IsoCorrectoR. bioconductor.orgr-project.org These tools can handle data from various mass spectrometers and can correct for multiple tracer isotopes simultaneously. bioconductor.orgnih.gov The correction becomes particularly important for molecules with a larger number of atoms, where the probability of containing one or more heavy isotopes at natural abundance is higher. researchgate.net

Computational and Mathematical Modeling in Dl Alanine 13c3 Studies

Development and Application of Isotopomer Models for Metabolic Networks

Isotopomer models are at the heart of ¹³C metabolic flux analysis (¹³C-MFA). An isotopomer is a molecule with a specific pattern of isotopic labeling. By tracking the distribution of these isotopomers in metabolites like alanine (B10760859), researchers can deduce the pathways through which the ¹³C label from a tracer has traveled.

The development of these models begins with the construction of a stoichiometric model of the metabolic network of interest. This includes key pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. osti.gov Crucially, these models must also contain information on the carbon atom transitions for each reaction, which dictates how the carbon skeleton of a substrate is rearranged to form a product. oup.com This detailed mapping is necessary to predict the isotopomer distribution in metabolites for a given set of metabolic fluxes. oup.com

When DL-Alanine-13C3 is introduced into a biological system, the ¹³C atoms are incorporated into various metabolites. For example, the ¹³C labeling pattern in alanine, which is derived from pyruvate (B1213749), can provide information about the relative activities of glycolysis and the pentose phosphate pathway. researchgate.netembopress.org The development of isotopomer models allows for the simulation of these labeling patterns based on assumed flux distributions. By comparing the simulated isotopomer distributions with those measured experimentally (typically using mass spectrometry or NMR), the most likely set of intracellular fluxes can be determined. embopress.org

These models have been applied in a wide range of biological systems, from microorganisms to human tissues, to quantify metabolic phenotypes. oup.complos.org For instance, in studies of cardiac metabolism, isotopomer models have been used to analyze data from [¹³C₃]lactate infusions to quantify fluxes in the heart. nih.gov Similarly, these models are instrumental in understanding metabolic reprogramming in cancer cells. frontiersin.org

Software Tools for 13C Metabolic Flux Analysis (e.g., 13CFLUX2, INCA)

The complexity of isotopomer models necessitates the use of specialized software for ¹³C metabolic flux analysis. Several software packages have been developed to facilitate the process of flux estimation from isotope labeling data. Two prominent examples are 13CFLUX2 and Isotopomer Network Compartmental Analysis (INCA). osti.gov13cflux.net

13CFLUX2 is a high-performance software suite designed for the quantification of intracellular fluxes under steady-state or quasi-steady-state conditions. 13cflux.net It employs efficient algorithms, such as the cumomer and Elementary Metabolite Unit (EMU) methods, to simulate isotope labeling states. 13cflux.net The workflow in 13CFLUX2 typically involves defining the metabolic network, specifying the experimental measurements (from techniques like LC-MS/MS or ¹³C-NMR), estimating parameters through optimization algorithms, and performing statistical analyses to assess the quality of the flux estimates. 13cflux.net

INCA (Isotopomer Network Compartmental Analysis) is another powerful tool for metabolic flux analysis. biorxiv.org A key feature of INCA is its ability to perform isotopically non-stationary metabolic flux analysis, which is particularly useful for studying dynamic systems. researchgate.netbiorxiv.org INCA allows for the integration of data from both NMR and MS platforms, providing a more comprehensive view of metabolic fluxes. nih.gov It also includes features for robust statistical assessments, such as goodness-of-fit tests and sensitivity analysis, which are crucial for evaluating the reliability of the estimated fluxes. nih.gov

Other software tools available for ¹³C-MFA include OpenFLUX, FiatFlux, and METRAN. osti.gov While some of these tools are open-source, others, like INCA and 13CFLUX2, are available under specific licenses. researchgate.net13cflux.net The choice of software often depends on the specific requirements of the study, such as the need for steady-state versus non-stationary analysis or the type of experimental data to be integrated.

A comparison of features for 13CFLUX2 and INCA is provided in the table below.

| Feature | 13CFLUX2 | INCA |

| Analysis Type | Steady-state and quasi-steady-state | Steady-state and non-stationary |

| Core Algorithms | Cumomer, Elementary Metabolite Unit (EMU) | Elementary Metabolite Unit (EMU) |

| Data Integration | LC-MS/MS, ¹³C-NMR | NMR, MS |

| Statistical Analysis | Non-linear and linearized statistical quality analysis | Goodness-of-fit tests, sensitivity analysis |

| User Interface | Command-line interface, graphical modeling via Omix | Graphical user interface |

| Licensing | Commercial and free academic license | Free for academic use |

Integration of Experimental Data with Metabolic Network Models

A crucial step in ¹³C-MFA is the integration of experimental data with the metabolic network model. The primary experimental data used are the mass isotopomer distributions (MIDs) of key metabolites, which are typically measured by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). plos.org These MIDs represent the fractional abundance of each isotopomer of a given metabolite.

The process begins with feeding a ¹³C-labeled substrate, such as this compound, to the biological system. After a period of incubation, metabolites are extracted and their isotopomer distributions are analyzed. plos.org This data is then fed into the chosen software tool (e.g., 13CFLUX2 or INCA). biorxiv.org The software uses an iterative algorithm to find the set of metabolic fluxes that minimizes the difference between the experimentally measured MIDs and the MIDs simulated by the model. biorxiv.org This is typically achieved through a least-squares regression approach. researchgate.net

In addition to MIDs, other experimental data can be integrated to improve the accuracy and reliability of the flux estimates. These can include:

Extracellular flux rates: Measurements of substrate uptake and product secretion rates provide important constraints for the model. embopress.org

Biomass composition: The composition of cellular biomass (e.g., amino acids, fatty acids) can be used to define the demands on metabolic pathways.

NMR data: ¹³C-NMR spectroscopy provides information on the positional labeling of carbon atoms within a molecule, which can be highly informative for resolving certain fluxes. oup.comnih.gov

The integration of multiple data types, such as from both MS and NMR, can lead to more precise and robust flux estimates. nih.gov For example, combining the high sensitivity of MS with the positional information from NMR can resolve fluxes that would be difficult to determine with either technique alone. nih.gov

Predictive Capabilities and Sensitivity Analysis of Flux Estimates

The output of a ¹³C-MFA study is a flux map, which provides a quantitative description of the metabolic state of the cell. These flux maps have significant predictive capabilities. For example, they can be used to predict the metabolic response of a cell to genetic or environmental perturbations. plos.org In metabolic engineering, flux maps can help identify targets for genetic modification to improve the production of a desired compound.

However, it is crucial to assess the reliability of the estimated fluxes. This is where sensitivity analysis and the determination of confidence intervals come into play. researchgate.net

Sensitivity analysis evaluates how sensitive the estimated fluxes are to changes in the experimental measurements. researchgate.net This helps to identify which measurements are most critical for determining a particular flux. This information can be valuable for designing future experiments to improve the precision of the flux estimates. researchgate.net

Confidence intervals provide a range within which the true value of a flux is likely to lie. researchgate.net The calculation of accurate confidence intervals is a non-trivial task due to the non-linear nature of isotopomer models. researchgate.net Methods such as Monte Carlo simulations or the evaluation of the sensitivity of the sum of squared residuals to flux variations are used to determine these intervals. researchgate.net A narrow confidence interval indicates a high degree of precision for the estimated flux, while a wide interval suggests that the flux is not well-determined by the available data.

The statistical quality of the flux map is also assessed using goodness-of-fit tests, such as the chi-squared test. researchgate.net This test compares the minimized sum of squared residuals to a chi-squared distribution to determine if the model provides a statistically acceptable fit to the experimental data. researchgate.net A poor fit may indicate that the metabolic network model is incomplete or that there are errors in the experimental data.

Dl Alanine 13c3 in Specialized Biological and Disease Research

Investigating Cancer Cell Metabolism and Reprogramming

Cancer cells exhibit altered metabolism to sustain their rapid proliferation and survival. DL-Alanine-13C3 is instrumental in elucidating these metabolic shifts, offering a window into how cancer cells utilize nutrients and revealing potential therapeutic targets.

Monitoring Nutrient Utilization and Metabolic Dependencies in Tumor Microenvironments

The tumor microenvironment is a complex and dynamic setting where cancer cells interact with various other cell types and face fluctuating nutrient availability. Stable isotope tracing with compounds like this compound helps to unravel these intricate metabolic relationships.

In studies of pancreatic ductal adenocarcinoma (PDAC), a particularly challenging cancer, research has shown that cancer cells can utilize alanine (B10760859) supplied by surrounding pancreatic stellate cells, especially under nutrient-limited conditions. nih.gov This crosstalk, orchestrated by specific amino acid transporters, highlights a metabolic dependency that could be exploited therapeutically. nih.gov By using 13C3-labeled alanine, researchers can trace the contribution of alanine to central carbon metabolism, including the tricarboxylic acid (TCA) cycle and the synthesis of other amino acids and fatty acids. nih.gov This provides a detailed picture of how different cell types within the tumor microenvironment support each other metabolically. nih.govnih.gov

Furthermore, studies on breast cancer cells have demonstrated that the availability of glucose and glutamine in the microenvironment significantly impacts the metabolic fate of pyruvate (B1213749) derived from alanine. mdpi.com This metabolic plasticity allows cancer cells to adapt to the often harsh and nutrient-poor conditions within a tumor. mdpi.commdpi.com

Identification of Metabolic Vulnerabilities and Potential Therapeutic Targets

By tracking the metabolic pathways fueled by this compound, researchers can identify metabolic vulnerabilities that are unique to cancer cells. mit.edu For instance, the reliance of certain cancers on specific metabolic pathways, such as the synthesis and utilization of alanine, presents an opportunity for targeted therapies. nih.gov

In pancreatic cancer, the selective expression of the mitochondrial glutamic-pyruvic transaminase (GPT2) suggests that de novo alanine synthesis and its subsequent utilization occur predominantly within the mitochondria. nih.gov This compartmentalization could be a key metabolic feature to target. Cells with high GPT2 expression show a greater contribution of 13C3-alanine to mitochondrial TCA cycle metabolites. nih.gov Understanding these specific metabolic configurations can guide the development of drugs that disrupt these essential pathways, potentially leading to more effective cancer treatments. mit.edu

Research has also explored how metabolic reprogramming in cancer cells creates dependencies that can be targeted. mit.edu For example, while many cancer cells excrete alanine, some, like certain pancreatic cancer cells, become consumers of alanine from their environment, revealing a targetable metabolic niche. nih.govmit.edu

Studies in Specific Organ Systems

The metabolic roles of alanine are not limited to cancer. This compound has been used to investigate metabolic processes in vital organs like the liver and the brain, shedding light on fundamental physiological functions.

Hepatocellular Metabolism of Alanine

The liver is a central hub for metabolism, and alanine plays a crucial role in processes like gluconeogenesis, the synthesis of glucose from non-carbohydrate sources. nih.gov Studies using 13C-labeled alanine in rats have provided valuable insights into the regulation of metabolic pathways in the liver. nih.gov

These investigations have shown that labeled alanine enters the TCA cycle primarily through pyruvate carboxylase. nih.gov By analyzing the labeling patterns of glucose and other metabolites, researchers can quantify the relative activities of different enzymatic pathways, such as the ratio of pyruvate dehydrogenase to pyruvate carboxylase activity. nih.gov Such studies have also confirmed the activity of the pentose (B10789219) phosphate (B84403) pathway under gluconeogenic conditions. nih.gov Furthermore, in cultured hepatocytes, tracing with 13C3 lactate (B86563), which is metabolically linked to alanine, reveals carbon flux towards gluconeogenesis and the influence of nitrogen metabolism on the TCA cycle. doi.org

Glia-Neuron Metabolic Interactions and Neurotransmitter Synthesis

In the brain, there is a complex metabolic interplay between glial cells (specifically astrocytes) and neurons. This compound has been instrumental in dissecting this relationship. nih.govfrontiersin.orgresearchgate.net

Nuclear magnetic resonance (NMR) spectroscopy studies using [3-13C]alanine have shown that astrocytes and neurons metabolize alanine differently. Astrocytes predominantly convert alanine to lactate, which is then released and can be taken up by neurons as an energy source. nih.govfrontiersin.org In contrast, neurons utilize alanine to synthesize neurotransmitter amino acids, such as glutamate (B1630785) and gamma-aminobutyric acid (GABA). nih.govresearchgate.net

This "lactate-alanine shuttle" is complementary to the well-known glutamine-glutamate cycle and is crucial for nitrogen exchange between these two cell types, supporting neurotransmitter cycling. nih.govfrontiersin.org These findings underscore the importance of metabolic cooperation between different cell types for normal brain function. nih.govresearchgate.net Research has also indicated that lithium, a drug used to treat bipolar disorder, can modulate the metabolism of alanine in both astrocytes and neurons, suggesting a potential mechanism of its therapeutic action. nih.gov

Research in Microorganisms and Cell Cultures

This compound is a versatile tool for studying metabolism at the cellular and microbial level. In cell culture experiments, it allows for detailed analysis of metabolic fluxes under controlled conditions. For instance, studies on pancreatic and breast cancer cell lines have used 13C-labeled alanine to understand how nutrient availability and specific cellular mutations affect metabolic pathways. nih.govmdpi.comnih.gov

In the field of microbiology, labeled alanine has been used to investigate bacterial metabolism. For example, in studies of Mycobacterium smegmatis, a model organism for Mycobacterium tuberculosis, 13C-D-alanine was used to probe the effects of the antibiotic D-cycloserine. nih.gov These experiments helped to confirm that the drug's primary target is the D-alanine-D-alanine ligase, an essential enzyme for cell wall synthesis. nih.gov

Furthermore, research on the gut microbiome has utilized stable isotope-labeled alanine to trace its absorption and distribution in germ-free mice. chemrxiv.org This has provided clear evidence that D-alanine in mammals originates from both diet and the gut microbiota, and not from endogenous synthesis. chemrxiv.org Such studies are crucial for understanding the complex interactions between host and microbe.

Interactive Data Table: Research Applications of this compound

| Research Area | Model System | Key Findings | Reference |

|---|---|---|---|

| Cancer Metabolism | Pancreatic Ductal Adenocarcinoma (PDAC) Cells | Alanine from the microenvironment supports cancer cell proliferation. Selective use of the transporter SLC38A2 creates a metabolic dependency. | nih.gov |

| Cancer Metabolism | Breast Cancer Cells | The nutritional state of cancer cells, particularly glucose and glutamine availability, influences the conversion of pyruvate to lactate. | mdpi.com |

| Hepatocellular Metabolism | Rat Liver (in vivo and in vitro) | Alanine is a major substrate for gluconeogenesis, with its carbon entering the TCA cycle mainly via pyruvate carboxylase. | nih.gov |

| Neurobiology | Astrocyte and Neuron Co-cultures | A lactate-alanine shuttle exists between astrocytes and neurons, facilitating nitrogen exchange and supporting neurotransmitter synthesis. | nih.govfrontiersin.org |

| Microbiology | Mycobacterium smegmatis | D-cycloserine's lethal target is the D-alanine-D-alanine ligase, a key enzyme in peptidoglycan synthesis. | nih.gov |

| Microbiome Research | Germ-free Mice | D-alanine in mammals is sourced from diet and gut microbiota, not endogenous production. | chemrxiv.org |

| Cancer Metabolism | Pancreatic Carcinoma Cells | Dichloroacetate (DCA) treatment decreases 13C-incorporation from glucose into alanine and other amino acids. | mdpi.comnih.gov |

| Neurobiology | Cultured Rat Astrocytes and Neurons | Lithium modulates glycolysis and Krebs cycle activity in both cell types, impacting alanine metabolism. | nih.gov |

Comparative Studies with Other Alanine Isotopologues (e.g., L-Alanine-13C3, D-Alanine-13C3)

The choice between this compound and its stereospecific isotopologues, L-Alanine-13C3 and D-Alanine-13C3, is dictated by the specific biological system and metabolic pathway under investigation. DL-Alanine is a racemic mixture, containing equal amounts of the L- and D-enantiomers. chemsrc.commedchemexpress.comajinomoto.com This fundamental difference in composition governs their respective applications in specialized research, as L-alanine and D-alanine have distinct biological roles. ajinomoto.comchemicalbook.com

L-alanine is the proteinogenic enantiomer found in mammals and plays a central role in major metabolic pathways, such as the glucose-alanine cycle which shuttles nitrogen and carbon between muscle and the liver. medchemexpress.comarctomsci.com Consequently, L-Alanine-13C3 is the preferred tracer for studying protein synthesis, gluconeogenesis, and energy metabolism in mammalian systems. medchemexpress.comisotope.comisotope.comisotope.com Its use provides a direct and unambiguous method to track the metabolic fate of alanine through processes like transamination to pyruvate and subsequent incorporation into the tricarboxylic acid (TCA) cycle. nih.gov Studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) can follow the 13C label from L-Alanine-13C3 as it appears in metabolites like lactate, glutamate, and gamma-aminobutyric acid (GABA), providing clear insights into metabolic fluxes. nih.govontosight.ai When this compound is used in mammalian studies, only the L-isomer is significantly metabolized, potentially leaving the D-isomer as an unutilized component.

Conversely, D-alanine, while not typically used for protein synthesis in higher organisms, is an indispensable component of the peptidoglycan layer in bacterial cell walls. chemicalbook.comfrontiersin.org This makes D-Alanine-13C3 a highly specific tool for investigating bacterial physiology, particularly cell wall biosynthesis and degradation. chemicalbook.comnih.gov Researchers use D-Alanine-13C3 to study the activity of enzymes like alanine racemase, which converts L-alanine to D-alanine, and to understand the mechanisms of antibiotics that target peptidoglycan synthesis. chemicalbook.commedchemexpress.com Using this compound in a bacterial context would introduce the L-isomer, which, while also metabolized by bacteria, would not be directly incorporated into the peptidoglycan structure in the same manner, thus complicating the analysis of cell wall dynamics.

Therefore, the selection of an alanine isotopologue is a critical experimental decision. L-Alanine-13C3 offers high specificity for mammalian metabolic studies, while D-Alanine-13C3 is superior for targeted research on bacterial cell wall synthesis. This compound serves as a broader, less specific labeled compound, which may be employed in studies where the differential metabolism of enantiomers is itself the topic of interest or in simpler systems where this distinction is not critical.

Data Tables

Table 1: Comparative Characteristics of Alanine-13C3 Isotopologues

This table provides a summary of the key differences and primary research applications for this compound and its constituent stereoisomers.

| Feature | This compound | L-Alanine-13C3 | D-Alanine-13C3 |

| Isomer Composition | Racemic mixture of L- and D-alanine. chemsrc.comarctomsci.com | Enantiomerically pure L-alanine. isotope.comlgcstandards.com | Enantiomerically pure D-alanine. chemicalbook.com |

| Primary Research Area | General metabolic labeling; studies on enantiomeric differentiation. arctomsci.com | Mammalian and human metabolism, proteomics, metabolomics. medchemexpress.comisotope.comisotope.com | Bacterial physiology, antibiotic mechanism research. chemicalbook.comfrontiersin.orgnih.gov |

| Metabolic Fate/Application | The L-isomer enters the glucose-alanine cycle; the D-isomer is relevant in bacterial systems. chemsrc.comarctomsci.com | Traces protein synthesis, gluconeogenesis, and the TCA cycle. nih.gov | Traces the biosynthesis of peptidoglycan in bacterial cell walls. chemicalbook.com |

| Advantage in Comparative Studies | Allows for simultaneous observation of pathways involving both isomers, if present. | Provides unambiguous tracing of proteinogenic and primary metabolic pathways in mammals. nih.gov | Offers high specificity for studying bacterial cell wall dynamics without interference from L-isomer pathways. nih.gov |

Table 2: Detailed Research Findings for Alanine Isotopologues

This table details specific findings from research utilizing different alanine isotopologues, highlighting their distinct applications.

| Isotopologue | Research Focus | Key Finding | Primary Analytical Technique(s) |

| L-Alanine-13C3 | Metabolic fate in brain cells | In co-cultures of neurons and astrocytes, alanine serves as a carbon and nitrogen carrier via a lactate-alanine shuttle, complementing the glutamine-glutamate cycle. nih.gov | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| L-Alanine-13C3 | Protein structure and dynamics | Used for selective isotope labeling of methyl groups in large proteins, extending the size limits for structural and dynamic studies. isotope.com | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| D-Alanine (unlabeled) | Bacterial cell wall modification | D-alanylation, mediated by the dlt operon, modifies the cell-wall's properties, affecting hydrophobicity, motility, and antibiotic resistance in Clostridioides difficile. frontiersin.org | Genetic analysis, mass spectrometry |

| D-Alanine (unlabeled) | Role in bacterial virulence | The absence of D-alanine esters on teichoic acids in Gram-positive bacteria increases their susceptibility to cationic antimicrobial peptides and reduces their ability to form biofilms. nih.gov | Microbiological assays, protein localization analysis |

| DL-Alanine (unlabeled) | Nanoparticle Synthesis | Employed as both a reducing and a capping agent in the synthesis of silver nanoparticles for applications like ESR dosimetry. | Electron Spin Resonance (ESR), Spectroscopy |

Future Directions and Emerging Trends in Dl Alanine 13c3 Research

Integration with Multi-Omics Data (e.g., Proteomics, Transcriptomics) for Systems-Level Understanding

The true power of DL-Alanine-13C3 as a metabolic tracer is unlocked when its data is integrated with other 'omics' datasets, such as proteomics and transcriptomics. This systems-level approach allows researchers to move beyond measuring metabolite concentrations and pathway activities to understanding the regulatory mechanisms that govern metabolic phenotypes. researchgate.neteurisotop.com By combining these data streams, a more complete picture of cellular function emerges, connecting gene expression to protein synthesis and subsequent metabolic activity.

Metabolic flux analysis (MFA) using tracers like this compound provides quantitative data on the rates of metabolic reactions. eurisotop.comethz.ch When this flux data is layered with transcriptomic (measuring mRNA levels) and proteomic (measuring protein abundance) data, researchers can identify the specific enzymes and transcriptional regulators responsible for changes in metabolic pathways. nih.govresearchgate.net For example, an observed increase in a particular metabolic flux, traced by the conversion of 13C-labeled alanine (B10760859) into downstream metabolites, can be correlated with the upregulation of the gene encoding the enzyme that catalyzes that specific reaction. nih.gov This integrated approach is crucial for understanding how biological systems are regulated on multiple levels. frontiersin.org

Recent methodologies, such as Omics-Based Metabolic Flux Estimation without Labeling for Extended Trans-omic Analysis (OMELET), have been developed to infer metabolic flux using multi-omics data even without isotopic tracers, but the gold standard remains isotopic labeling for direct measurement of flux. nih.govresearchgate.net These computational frameworks can pinpoint whether a change in metabolic flux is driven by alterations in gene transcription, enzyme concentration, or allosteric regulation by metabolites. nih.gov This multi-omics strategy has been applied to study the dysregulation of glucose metabolism in the livers of obese mice, revealing how changes at the transcript and substrate levels contribute to increased gluconeogenesis and pyruvate (B1213749) cycle fluxes. nih.govresearchgate.net Stable isotope-labeled amino acids are fundamental to these approaches, serving as tracers in metabolomics and as standards in quantitative proteomics. ethz.chcreative-peptides.com

Table 1: Illustrative Example of Multi-Omics Data Integration in Metabolic Research

| Omics Layer | Data Provided | Role in Systems-Level Understanding |

| Transcriptomics (RNA-Seq) | Measures the abundance of mRNA transcripts. | Identifies which genes related to metabolic pathways are actively being expressed. |

| Proteomics (Mass Spectrometry) | Quantifies the abundance of proteins (enzymes). | Determines the cellular concentration of the machinery that carries out metabolic reactions. |

| Metabolomics (with this compound) | Tracks the incorporation of 13C into downstream metabolites, enabling metabolic flux analysis (MFA). | Measures the actual activity and flow through metabolic pathways. |

| Integrated Systems Biology | Combines all three datasets using computational models. | Elucidates the regulatory control of metabolism, distinguishing between transcriptional, translational, and allosteric regulation. nih.gov |

Advancements in In Vivo Tracing Methodologies and Protocols

The translation of metabolic studies from in vitro cell cultures to in vivo animal models and human subjects is a major focus of current research, as in vitro conditions often fail to replicate the complex metabolic environment of a living organism. biorxiv.orgescholarship.org Recent years have seen significant progress in the methodologies and protocols for in vivo tracing with stable isotopes like this compound.

A variety of tracer delivery methods are now available, each with specific advantages depending on the research question. frontiersin.org These include:

Intravenous infusion: Allows for precise control over the tracer delivery rate, which is critical for reaching an isotopic steady state where the enrichment of the tracer in the blood remains stable. frontiersin.orgnih.gov

Oral gavage or inclusion in diet/drinking water: Mimics the natural route of nutrient absorption. frontiersin.org

Bolus injection: Involves administering the tracer in one or more discrete doses. nih.gov

A key consideration in in vivo tracing is the time required to reach isotopic steady-state, which can vary significantly between different tissues and metabolic pools. nih.gov Protocols are increasingly designed to include a "priming" dose to rapidly increase the tracer concentration, followed by a continuous infusion to maintain it, thereby reducing the time needed to achieve a stable labeling pattern. nih.gov

Furthermore, advanced analytical techniques are enhancing the resolution of in vivo tracing studies. Tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) provide more detailed information on the positional labeling of metabolites, which can significantly improve the accuracy of metabolic flux analysis. frontiersin.orgnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, capable of measuring site-specific isotopic enrichments in complex biological samples like unprocessed tissues. mnms-platform.com Specialized protocols are also being developed for specific cell populations, such as a method that combines in vivo tracer infusion with rapid magnetic bead-based isolation of T cells to study immune cell metabolism in the context of an infection. biorxiv.orgbiorxiv.org

Addressing Challenges in Analyzing Metabolism in Complex Biological Systems

Despite advancements, analyzing metabolism in complex, multi-organ systems presents significant challenges that researchers are actively working to overcome.

One of the primary difficulties in in vivo studies is the complexity of whole-body metabolism, which involves constant metabolic exchange between different organs. diva-portal.org For instance, a labeled metabolite infused into the bloodstream can be taken up by the liver, converted into another substance (like glucose), and then released back into circulation to be used by other tissues. yuntsg.com This inter-organ cycling can make it difficult to interpret the origin and fate of labeled atoms measured in blood or a specific tissue. diva-portal.org To address this, sophisticated multi-compartment mathematical models are being developed to account for tissue-specific biochemistries and inter-tissue fluxes simultaneously. nih.gov

Another challenge is the limited accessibility of tissue samples in living organisms, particularly in human studies, where blood is often the only readily available source. creative-proteomics.com This restricts tissue-specific metabolic insights. Moreover, in vivo studies often require large quantities of expensive stable isotope tracers, which can be a practical limitation. diva-portal.org

From a technical and computational standpoint, several hurdles exist:

Cellular Compartmentalization: The labeling pattern of a metabolite measured from a whole-cell extract represents an average across different subcellular compartments (e.g., cytosol, mitochondria). This can obscure compartment-specific metabolic activities. mdpi.com

Network Complexity: The vast number of interconnected reactions in metabolic networks creates computational challenges for flux analysis, especially when dealing with reversible reactions or pathways with complex interactions. researchgate.net

Data Requirements: Accurate flux quantification in complex systems requires a large amount of precise labeling data from multiple intracellular metabolites, which can be difficult to obtain due to low concentrations or analytical limitations. researchgate.netethz.ch

Researchers are tackling these issues by developing more sophisticated analytical methods like tandem MS to generate richer datasets, creating advanced computational algorithms for flux analysis, and designing parallel labeling experiments with multiple different tracers to better constrain metabolic models. frontiersin.orgnih.gov

Q & A

Basic Research Questions

Q. How can DL-Alanine-13C3 be synthesized and characterized for isotopic purity in academic research?